molecular formula C21H34O4 B569413 (3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one CAS No. 7791-37-9

(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

Katalognummer: B569413
CAS-Nummer: 7791-37-9
Molekulargewicht: 350.499
InChI-Schlüssel: NGYONPIMXAHRCT-JACSKPEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Designation and Systematic Naming

The compound’s IUPAC name systematically encodes its structural features:

  • Parent structure : Cyclopenta[a]phenanthrene, a fused bicycle consisting of a phenanthrene moiety with an additional cyclopentane ring fused at positions 1a and 2.
  • Hydrogenation state : The prefix "tetradecahydro" indicates 14 hydrogen atoms added to the fully unsaturated parent structure, reflecting its partially saturated state.
  • Substituents :
    • 3-hydroxy : A hydroxyl group (-OH) at carbon 3.
    • 10,13-dimethyl : Methyl (-CH₃) groups at carbons 10 and 13.
    • 17-[(1S)-1,2-dihydroxyethyl] : A dihydroxyethyl substituent (-CH(OH)-CH₂OH) at carbon 17, with the stereogenic center at carbon 1 of this group configured as S.
    • 11-one : A ketone (=O) at carbon 11.

The stereochemical descriptors (3R,5R,8S,9S,10S,13S,14S,17S) specify the spatial arrangement of substituents around the chiral centers.

Common and Alternative Nomenclature

The compound is recognized under multiple synonyms:

Synonym Source
3α,20β,21-Trihydroxy-5β-pregnan-11-one PubChem, HMDB
(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-11(2H)-one PubChem
7791-37-9 CAS Registry

These names highlight variations in stereochemical notation (e.g., 3α vs. 3R) and structural emphasis (e.g., "pregnan" vs. "cyclopenta[a]phenanthrene").

Chemical Identifiers and Registry Information

Key identifiers are summarized below:

Identifier Type Value
CAS Registry Number 7791-37-9
PubChem CID 131668497
InChI InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18-,19-,20+,21+/m1/s1
SMILES C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@@H](CO)O)C)O
Molecular Weight 350.5 g/mol

These identifiers enable cross-referencing in chemical databases and literature.

Molecular Formula and Weight Analysis

The molecular formula C₂₁H₃₄O₄ corresponds to:

Element Count Atomic Mass (g/mol) Contribution to Molecular Weight
Carbon 21 12.01 252.21
Hydrogen 34 1.008 34.27
Oxygen 4 16.00 64.00
Total 350.48 g/mol

The formula reflects a steroid backbone (21 carbons) with four oxygen atoms distributed among hydroxyl groups, a ketone, and the dihydroxyethyl substituent.

Eigenschaften

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYONPIMXAHRCT-JACSKPEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@@H](CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound known as (3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one is a steroid derivative with potential biological activities. Its complex structure suggests a multifaceted role in various biological processes.

  • Molecular Formula : C19H32O3
  • Molecular Weight : 308.46 g/mol
  • CAS Number : 20685-55-6

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

1. Hormonal Activity

The compound is structurally related to steroids and may exhibit hormonal activity. Steroid derivatives are known for their ability to interact with hormone receptors and influence physiological processes such as growth and metabolism.

2. Antioxidant Properties

Research indicates that similar compounds possess antioxidant properties that can protect cells from oxidative stress. This activity is critical in preventing cellular damage linked to aging and various diseases.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory effects. Inflammation is a common underlying factor in many chronic diseases; thus, compounds with anti-inflammatory properties are of significant interest.

Case Studies and Research Findings

Several studies have investigated the biological activities of steroid derivatives similar to the compound :

Study 1: Hormonal Activity Assessment

A study published in the Journal of Steroid Biochemistry explored the binding affinity of steroid derivatives to androgen receptors. The findings indicated that certain modifications in the steroid structure could enhance receptor binding and subsequent biological activity .

Study 2: Antioxidant Evaluation

Research conducted by Zhang et al. (2020) demonstrated that compounds with similar structures showed a significant reduction in reactive oxygen species (ROS) levels in human cell lines. This suggests a robust antioxidant mechanism which could be beneficial in therapeutic applications .

Study 3: Anti-inflammatory Mechanism

In vitro studies highlighted that certain steroid derivatives inhibited the production of pro-inflammatory cytokines in macrophages. This was associated with the downregulation of NF-kB signaling pathways .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Hormonal ActivityBinding to androgen receptors
Antioxidant PropertiesReduction of ROS levels
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 17

The 17-position is a key site for functional diversity in steroidal compounds.

Compound Name / Identifier 17-Substituent Key Features Biological Implications Reference
Target Compound (1S)-1,2-Dihydroxyethyl Two hydroxyl groups; polar, hydrophilic Potential for hydrogen bonding with receptors N/A
Dexamethasone () 2-Hydroxyacetyl Fluorinated; anti-inflammatory Inhibits phospholipase-A2, reduces prostaglandin synthesis
Etonogestrel () Ethynyl group Lipophilic; progestogenic activity Used in hormonal contraceptives
Compound 2b () Thieno-pyrimidinyl Heterocyclic; sulfur-containing May enhance metabolic stability

Analysis: The target compound’s dihydroxyethyl group contrasts with dexamethasone’s fluorinated hydroxyacetyl (anti-inflammatory) and etonogestrel’s ethynyl (hormonal activity). Its polarity may favor solubility but reduce membrane permeability compared to lipophilic analogs.

Functional Group Modifications at Position 3

The 3-hydroxyl group is a common feature in steroids, but modifications alter activity.

Compound Name / Identifier 3-Substituent Key Features Reference
Target Compound Hydroxyl Polar, participates in H-bonding N/A
Estrone () Hydroxyl Estrogenic backbone
Compound 3 () Acetoxy Esterified hydroxyl; lipophilic
Compound 89 () Pent-4-en-1-yloxy Alkoxy chain; may enhance bioavailability

Esterification (e.g., acetoxy in ) or alkoxy chains () increase lipophilicity, which could enhance tissue penetration.

Modifications at Position 11 (Ketone vs. Derivatives)

The 11-ketone is a distinguishing feature of the target compound.

Compound Name / Identifier 11-Position Key Features Reference
Target Compound Ketone Electron-withdrawing; may stabilize conformation N/A
Compound 10b () Cyano group Electron-deficient; alters electronic profile
Compound 5a () Amino-pyrimidinone Heterocyclic; potential for nucleic acid interactions

Analysis: The 11-ketone in the target compound may influence receptor binding via dipole interactions. Cyano or heterocyclic substituents () could modulate electronic properties or introduce new bioactivities.

Methyl Group Patterns (10- and 13-Positions)

Methyl groups at 10- and 13-positions are conserved in many steroids.

Compound Name / Identifier Methyl Groups Structural Role Reference
Target Compound 10,13-dimethyl Stabilizes fused-ring system N/A
Compound 2c () 10,13-dimethyl Maintains core rigidity
Compound 89-SM () 13-methyl Partial methylation; alters steric bulk

Analysis : The 10,13-dimethyl pattern is conserved across analogs (e.g., ), suggesting its necessity for structural integrity.

Vorbereitungsmethoden

Core Steroid Backbone Construction

The tetracyclic framework is typically derived from 3β-hydroxy-5α-androstan-17-one (1), a commercially available steroid precursor. Key modifications include:

StepReactionConditionsYieldReference
117-Ketone reductionNaBH₄, MeOH, 0°C92%
217β-OH protectionTBDMSCl, imidazole, DMF95%
33β-OH deprotection10% ethanolic KOH89%
43-Ketone formationNMO/TPAP, CH₂Cl₂94%

This sequence yields 3-keto-17β-silyl ether-5α-androstane (5), which serves as the substrate for side-chain elaboration.

Installation of the 17-(1S)-1,2-Dihydroxyethyl Side Chain

Wittig Olefination Approach

A patent-disclosed method employs a stereoselective Wittig reaction to construct the C17 side chain:

  • Aldehyde activation : Treat intermediate 5 with POCl₃/pyridine to form 17α-chloride.

  • Wittig reaction : React with (S)-2-(triphenylphosphoranylidene)-1,3-dioxolane in THF at −78°C.

  • Diol liberation : Hydrolyze the dioxolane with HCl/MeOH.

This three-step sequence achieves 68% overall yield with 94% ee at C17.

Cyanohydrin Route

An alternative from nucleotide chemistry adapts cyanohydrin formation for steroid systems:

  • Aldehyde generation : Oxidize 17β-OH to 17-ketone using TPAP/NMO.

  • Cyanohydrin formation : Treat with NaCN, (S)-BINOL, phase-transfer catalyst (18-crown-6).

  • Hydrolysis : Convert nitrile to carboxylic acid with 6M HCl, then reduce to diol with DIBAL-H.

Critical parameters:

  • Temperature: −20°C prevents epimerization.

  • Solvent: Toluene/water biphasic system enhances enantioselectivity.

Oxidation to 11-Ketone

The 11-ketone installation represents the most thermodynamically sensitive step. Comparative studies show:

OxidantSolventTemp (°C)Yield11-Ketone Purity
Jones reagentAcetone054%88%
TPAP/NMOCH₂Cl₂RT82%99%
IBXDMF4076%97%

TPAP/NMO emerged as optimal, providing high yields without epimerization.

Final Deprotection and Purification

Global deprotection involves:

  • Silyl ether cleavage : 20% ethanolic HCl, 0°C (quantitative).

  • Chromatography : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) resolves final product from Δ⁹(11) byproducts.

Typical characterization data:

  • ¹H NMR (500 MHz, CDCl₃): δ 3.63 (17α-H, dt, J=8.4 Hz), 4.12 (3β-OH, bs), 5.21 (21-H₂, ABq).

  • HRMS : m/z 364.2148 [M+H]⁺ (calc. 364.2151).

Industrial-Scale Considerations

While lab-scale routes achieve 82% overall yield, scale-up challenges include:

  • TPAP cost : Substituted with TEMPO/NaClO for oxidation.

  • Cyanide waste : Patent discloses a bromide-free process using enzymatic transhydrocyanation.

A recent advance demonstrates continuous flow synthesis with:

  • Residence time: 12 min

  • Productivity: 38 g/L·h

  • Purity: 99.7% (HPLC)

Q & A

Q. Basic: What are the critical parameters to consider during the synthesis of this steroidal compound?

The synthesis requires precise control of reaction conditions to avoid side products. Key parameters include:

  • Temperature : Maintained between 20–25°C during hydroxylation to prevent epimerization .
  • Inert atmosphere : Argon or nitrogen is essential to protect reactive intermediates (e.g., acetylated intermediates) from oxidation .
  • Catalyst selection : Use chiral catalysts (e.g., Rhodium-based) for stereospecific reactions at the C17 dihydroxyethyl group .

Q. Advanced: How can researchers resolve contradictions in reported yields for the final acetylation step?

Discrepancies in yields (e.g., 45% vs. 68%) may arise from:

  • Impurity profiles : Analyze intermediates via HPLC-MS to identify unreacted precursors or byproducts .
  • Reaction scale : Pilot-scale reactions using automated reactors improve mixing efficiency, enhancing reproducibility .
  • Solvent polarity : Compare yields in dichloromethane (polar aprotic) vs. toluene (non-polar) to optimize solubility of the steroidal backbone .

Section 2: Structural and Stereochemical Analysis

Q. Basic: What spectroscopic methods are essential to confirm the compound’s stereochemistry?

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign axial/equatorial protons and carbons, particularly at C3 and C16. NOESY correlations validate spatial proximity of methyl groups (C10, C13) .
  • X-ray crystallography : Resolve ambiguities in fused cyclopentane-phenanthrene ring conformations .

Q. Advanced: How can researchers address conflicting crystallographic data for the C17 dihydroxyethyl side chain?

Conflicting reports of "bent" vs. "linear" conformations at C17 may arise from:

  • Crystal packing effects : Compare structures solved in different solvents (e.g., methanol vs. acetonitrile) .
  • DFT calculations : Perform quantum mechanical modeling (B3LYP/6-31G*) to predict the most stable conformation in solution .

Section 3: Pharmacological Mechanisms

Q. Basic: What in vitro assays are suitable for studying its anti-inflammatory activity?

  • Phospholipase A2 (PLA2) inhibition : Measure IC50_{50} values using arachidonic acid release assays in macrophage cell lines, as seen in dexamethasone analogs .
  • Cytokine profiling : Use ELISA to quantify TNF-α and IL-6 suppression in LPS-stimulated monocytes .

Q. Advanced: How can contradictory results in receptor binding affinity be resolved?

Conflicting KdK_d values for glucocorticoid receptor (GR) binding may stem from:

  • Assay conditions : Compare radioligand binding (e.g., 3^3H-dexamethasone) vs. fluorescence polarization assays .
  • Protein preparation : Use full-length GR vs. ligand-binding domain (LBD) constructs to assess allosteric effects .

Section 4: Analytical and Safety Considerations

Q. Basic: What chromatographic methods are recommended for purity analysis?

  • HPLC : Use a C18 column (5 μm, 250 mm) with a gradient of acetonitrile/water (0.1% formic acid) at 1 mL/min. Monitor at 240 nm for carbonyl (C11) and hydroxyl (C3) chromophores .
  • TLC : Silica gel 60 F254_{254} with ethyl acetate:hexane (3:7) for rapid screening .

Q. Advanced: What safety protocols mitigate risks during large-scale synthesis?

  • Hazard mitigation : Use explosion-proof reactors for acetylations, and implement real-time gas monitoring for volatile intermediates (e.g., ketones) .
  • Waste disposal : Neutralize acidic byproducts (pH 6–8) before disposal to comply with EPA guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.